molecular formula C14H16N2O2 B2997605 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide CAS No. 478066-21-6

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide

Cat. No.: B2997605
CAS No.: 478066-21-6
M. Wt: 244.294
InChI Key: FTHWHQSOIJMWOS-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide is a small molecule research compound with a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol, based on its closely related structural analog . It features a 1,2-oxazole (isoxazole) ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing this core structure are frequently investigated in drug discovery and chemical biology for their potential to interact with various biological targets. Research into similar 1,2-oxazole-containing molecules has shown their relevance in developing agonists for neurological targets such as the G protein-coupled receptor 88 (GPR88), which is implicated in striatal-associated disorders . Furthermore, amide derivatives analogous to this structure are actively explored in infectious disease research, particularly as inhibitors of essential bacterial enzymes like pantothenate synthetase in Mycobacterium tuberculosis . The structural features of this compound—including the amide linkage and the aromatic oxazole ring—make it a valuable intermediate or candidate for screening in structure-activity relationship (SAR) studies, hit-to-lead optimization, and library development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWHQSOIJMWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320975
Record name 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478066-21-6
Record name 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The phenyl group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide, differing in heterocyclic core, substituent positions, or functional groups.

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Notable Features
Target Compound : 2-Methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide C₁₄H₁₆N₂O₂ 244.29 (calc.) ~2.8* 1 4 ~60 1,2-oxazole core; 3-phenyl; branched methyl on propanamide.
N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide C₁₃H₁₄N₂O₂ 230.26 2.77 1 4 44.91 5-methyl substitution on oxazole; linear propanamide chain.
N-Ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide C₁₄H₁₇N₃O₂ 259.30 2.75 0 5 59.23 1,2,4-oxadiazole core; ethyl and methyl branching; dual N-substitution.
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide C₇H₉ClN₂O₂ 188.61 ~1.5* 1 3 ~50 Chloro substituent on propanamide; smaller molecular weight.
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide C₂₁H₁₄Cl₂N₂O₄ 429.20 ~4.5* 1 6 ~75 Dichlorinated; fused chromenone system; higher lipophilicity.

*Estimated based on structural analogs.

Structural and Functional Analysis

Heterocyclic Core Variations: 1,2-Oxazole vs. The oxadiazole’s additional nitrogen increases hydrogen-bond acceptor capacity (PSA = 59.23 vs. ~60 for the target) . Substituent Position: In , the methyl group is at position 5 of the oxazole, whereas the target compound’s phenyl group is at position 3. This positional isomerism may affect steric interactions in molecular recognition.

Side Chain Modifications: Branched vs. Halogenation: Chloro-substituted analogs (e.g., ) exhibit higher logP values (indicating increased lipophilicity) and molecular weights, which may enhance membrane permeability but reduce aqueous solubility.

Biological Implications: While direct bioavailability data for the target compound is unavailable, analogs like the tetrazole-based propanamide () show promise in treating dyslipidemia, suggesting that the oxazole-propanamide scaffold could be optimized for similar therapeutic endpoints.

Biological Activity

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and receptor interaction profiles, based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol

The structure features a propanamide backbone with a substituted oxazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various oxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundTarget OrganismMIC (mg/mL)
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamideE. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

The compound demonstrated notable effectiveness against E. coli and other pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vivo studies have shown that 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide exhibits anti-inflammatory properties comparable to established anti-inflammatory drugs like tacrolimus. It was effective in reducing carrageenan-induced footpad edema in mouse models, suggesting its utility in treating inflammatory conditions .

Receptor Interaction

The compound has been studied for its interaction with various receptors, particularly the GABA_A receptor. Isoxazole-pyrazole derivatives have shown affinity and selectivity towards GABA_A receptors, which are crucial for neurotransmission and could be linked to anxiolytic effects .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on E. coli and Staphylococcus aureus, with observed MIC values significantly lower than those of conventional antibiotics .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a dose-dependent reduction in edema comparable to the effects of dexamethasone, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves coupling a 3-phenyl-1,2-oxazole-5-ylmethylamine derivative with a substituted propanoyl chloride. For example, refluxing 3-phenyl-1,2-oxazol-5-ylmethylamine with 2-methylpropanoyl chloride in triethylamine (as a base) under anhydrous conditions for 4–6 hours, followed by purification via recrystallization (petroleum ether) or column chromatography . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients to minimize side products. TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) is critical for tracking reaction progress .

Q. What analytical techniques are recommended for confirming the structural integrity of 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry, particularly the oxazole ring protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–2.5 ppm) .
  • HPLC-MS for purity assessment (>95%) and molecular ion confirmation (expected [M+H]⁺ ~ 273.3 g/mol) .
  • FT-IR to confirm amide C=O stretching (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers mitigate challenges in isolating 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide during purification?

  • Methodology : Due to potential solubility issues in polar solvents, recrystallization using a mixed solvent system (e.g., ethyl acetate/petroleum ether) or gradient column chromatography (silica gel, 5–20% ethyl acetate in hexane) is advised. Centrifugation or vacuum filtration may improve recovery of crystalline products .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxazole ring influence the stability and reactivity of 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide?

  • Methodology : Computational studies (e.g., DFT calculations) can predict electron density distribution and frontier molecular orbitals. For instance, electron-withdrawing groups (e.g., nitro) on the phenyl ring may reduce oxazole ring aromaticity, affecting hydrolysis resistance. Experimental validation via pH-dependent stability assays (e.g., HPLC monitoring in buffered solutions) can corroborate computational findings .

Q. What strategies are effective for resolving contradictory data in bioactivity assays involving this compound?

  • Case Analysis : If antimicrobial activity varies across studies, consider:

  • Strain-specific susceptibility : Test against Gram-positive vs. Gram-negative bacteria using standardized MIC protocols .
  • Solvent artifacts : Ensure DMSO concentrations in assays are ≤1% to avoid cytotoxicity .
  • Batch purity : Re-evaluate compound purity via LC-MS and control for degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodology : Synthesize analogs with modifications to:

  • The oxazole ring (e.g., 1,3,4-oxadiazole substitution ).
  • The propanamide chain (e.g., branching at the 2-methyl group or N-alkylation).
    Screen analogs for target affinity (e.g., enzyme inhibition assays) and ADMET properties (e.g., metabolic stability in liver microsomes) .

Q. What are the implications of stereochemical impurities in 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide for in vivo studies?

  • Methodology : Use chiral HPLC or SFC to resolve enantiomers. Compare pharmacokinetic parameters (e.g., Cmax, AUC) of individual enantiomers in rodent models to assess stereoselective metabolism or toxicity .

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